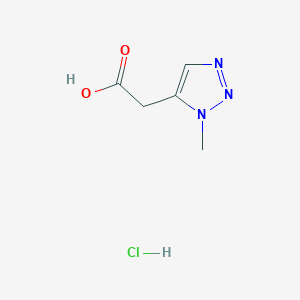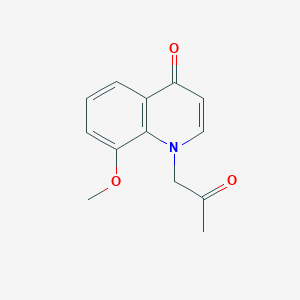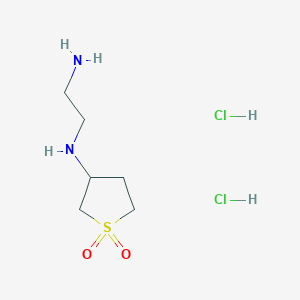
2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride” is a chemical compound with the molecular formula C5H8ClN3O2 and a molecular weight of 177.59. It belongs to the class of compounds known as triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms. The specific structure of “this compound” would include these elements, along with a methyl group attached to one of the nitrogen atoms in the triazole ring, an acetic acid group attached to one of the carbon atoms, and a hydrochloride group .科学的研究の応用
Synthesis and Physical-Chemical Properties
Research has delved into the synthesis of salts and derivatives based on the triazole ring structure, highlighting the importance of such compounds in medicinal chemistry. For instance, a study by Gotsulya (2016) synthesized salts of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid, demonstrating the application of these compounds in exploring new pharmacological agents. This work emphasized the synthesis process, physical-chemical property evaluation, and a preliminary investigation of biological activity, underscoring the compound's potential in drug development (Gotsulya, 2016).
Chemical Reactivity and Derivative Formation
Another area of application is the reactivity of methyl (3,6‐dichloropyridazin‐4‐yl)acetate towards nucleophiles, where the study by Adembri et al. (1976) found specific reactions leading to the formation of novel compounds. This reactivity is crucial for developing new chemical entities with potential applications in various fields, including agriculture and medicine (Adembri, G., et al., 1976).
Biological Activities
The exploration of biological activities is a significant application of these compounds. For example, the synthesis and study of acute toxicity of derivatives of 1,2,4-triazole, which contain a thiophene core, by Salionov (2015) contribute to understanding their potential as analgesic, neuroleptic, and anti-inflammatory agents. These derivatives highlight the versatility of triazole-based compounds in developing new therapeutic agents (Salionov, V. A., 2015).
Advanced Synthesis Techniques
Modern synthesis techniques also play a role in the research applications of such compounds. Tortoioli et al. (2020) reported on the development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions, highlighting advancements in green chemistry and process efficiency. This study exemplifies the push towards more sustainable and efficient chemical synthesis methods, which is crucial for the large-scale production of pharmaceuticals and other chemicals (Tortoioli, S., et al., 2020).
作用機序
Target of Action
Compounds with a thiazole ring, which is similar to the triazole ring in the given compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It can be inferred from the properties of similar compounds that it may interact with its targets in a way that modifies their function, leading to changes in cellular processes .
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may have a range of effects, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
特性
IUPAC Name |
2-(3-methyltriazol-4-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-8-4(2-5(9)10)3-6-7-8;/h3H,2H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCIRZBTPZRCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2805240.png)

![Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate](/img/structure/B2805242.png)




![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2805253.png)


![Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2805257.png)
![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-(sec-butyl)nicotinamide](/img/structure/B2805258.png)

